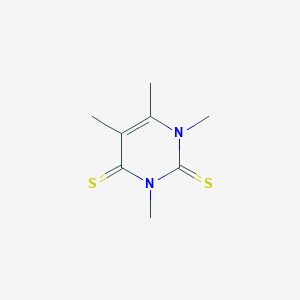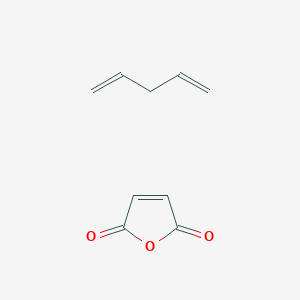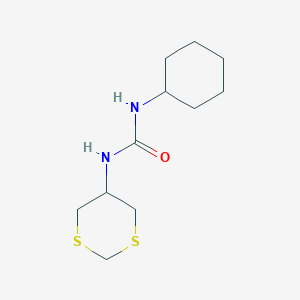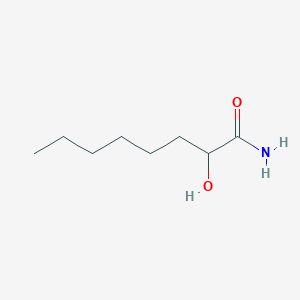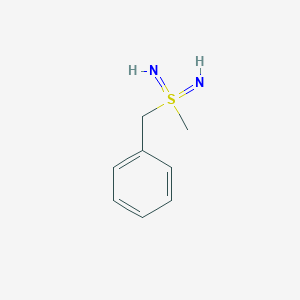
2-Benzyl-2-methyl-2lambda~6~-diazathia-1,2-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-2-methyl-2lambda~6~-diazathia-1,2-diene is a unique organic compound characterized by its distinct molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2-methyl-2lambda~6~-diazathia-1,2-diene typically involves the reaction of benzyl chloride with methylamine and sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
- The intermediate then reacts with sulfur to yield this compound.
Benzyl chloride: reacts with in the presence of a base to form an intermediate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial to achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-Benzyl-2-methyl-2lambda~6~-diazathia-1,2-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides, amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
2-Benzyl-2-methyl-2lambda~6~-diazathia-1,2-diene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-Benzyl-2-methyl-2lambda~6~-diazathia-1,2-diene exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and proteins, leading to changes in their activity. The pathways involved may include:
Enzyme inhibition: The compound can inhibit specific enzymes, affecting metabolic pathways.
Protein binding: It can bind to proteins, altering their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Benzyl-2-methyl-1lambda~6~-diazathia-1,2-diene
- 2-Benzyl-2-methyl-3lambda~6~-diazathia-1,2-diene
Uniqueness
2-Benzyl-2-methyl-2lambda~6~-diazathia-1,2-diene is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
30223-22-4 |
|---|---|
Fórmula molecular |
C8H12N2S |
Peso molecular |
168.26 g/mol |
Nombre IUPAC |
benzyl-diimino-methyl-λ6-sulfane |
InChI |
InChI=1S/C8H12N2S/c1-11(9,10)7-8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3 |
Clave InChI |
IANUXUVJJUWFFE-UHFFFAOYSA-N |
SMILES canónico |
CS(=N)(=N)CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


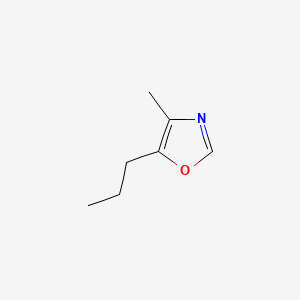
![1-[2-(Iminomethyl)cyclopenta-2,4-dien-1-ylidene]methanamine](/img/structure/B14677041.png)
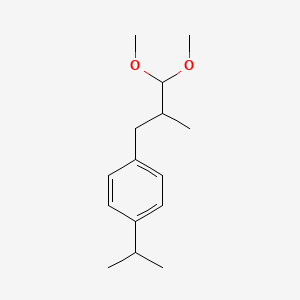
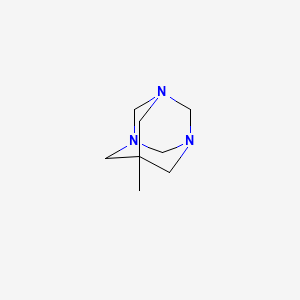
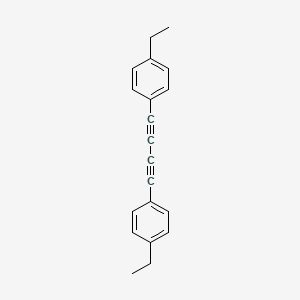
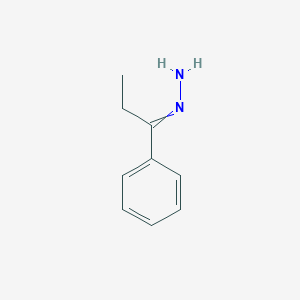
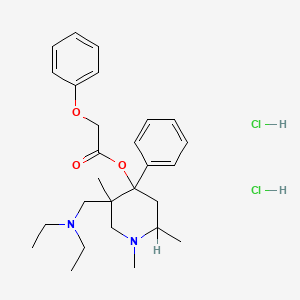
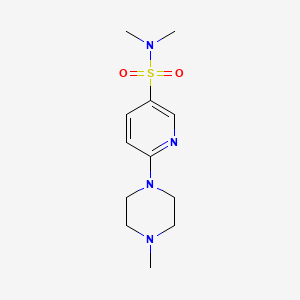

![N-[(2-Methylidenecyclopropyl)acetyl]glycine](/img/structure/B14677089.png)
